molecular formula C9H6Cl2O2S B13216510 3-(3-Chlorophenyl)prop-2-yne-1-sulfonyl chloride

3-(3-Chlorophenyl)prop-2-yne-1-sulfonyl chloride

Cat. No.: B13216510
M. Wt: 249.11 g/mol
InChI Key: QJVSTMVAKQLYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)prop-2-yne-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₆Cl₂O₂S. It is a sulfonyl chloride derivative, characterized by the presence of a chlorophenyl group attached to a prop-2-yne backbone. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)prop-2-yne-1-sulfonyl chloride typically involves the reaction of 3-chlorophenylacetylene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)prop-2-yne-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chlorophenyl)prop-2-yne-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)prop-2-yne-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-yne-1-sulfonyl chloride: Similar structure but lacks the chlorine atom on the phenyl ring.

    Prop-2-yne-1-sulfonyl chloride: Lacks the phenyl group entirely.

Uniqueness

3-(3-Chlorophenyl)prop-2-yne-1-sulfonyl chloride is unique due to the presence of both a chlorophenyl group and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C9H6Cl2O2S

Molecular Weight

249.11 g/mol

IUPAC Name

3-(3-chlorophenyl)prop-2-yne-1-sulfonyl chloride

InChI

InChI=1S/C9H6Cl2O2S/c10-9-5-1-3-8(7-9)4-2-6-14(11,12)13/h1,3,5,7H,6H2

InChI Key

QJVSTMVAKQLYHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.